5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrIN2. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and methyl groups at the 4th and 6th positions. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4,6-dimethylpyridin-2-amine. The reaction conditions often include the use of brominating and iodinating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Coupling: Palladium catalysts, arylboronic acids, stannanes.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic acids can yield biaryl compounds, while substitution with organolithium reagents can introduce various alkyl or aryl groups.
Scientific Research Applications
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Similar structure but lacks the methyl groups at the 4th and 6th positions.
3-Bromo-5,6-dimethylpyridin-2-amine: Similar but with bromine at the 3rd position and no iodine.
4,6-Dimethyl-2-aminopyridine: Lacks both bromine and iodine atoms.
Uniqueness
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine is unique due to the combination of bromine and iodine atoms along with methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H8BrIN2 |
---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
5-bromo-3-iodo-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |
InChI Key |
BMGKRTKZKJAFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1I)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.